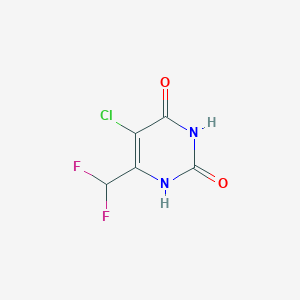
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various nucleophiles such as amines and thiols. Reaction conditions often involve low temperatures, inert atmospheres, and anhydrous solvents to prevent side reactions and degradation of the product .
Major Products Formed
Scientific Research Applications
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but lacks the difluoromethyl group, which affects its reactivity and applications.
5-Chloro-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of the difluoromethyl group, leading to different chemical properties and uses.
Uniqueness
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective nucleophilic substitution and its role in enzyme inhibition make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H3ClF2N2O2 |
|---|---|
Molecular Weight |
196.54 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3ClF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |
InChI Key |
PLFPQNIGDSCKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



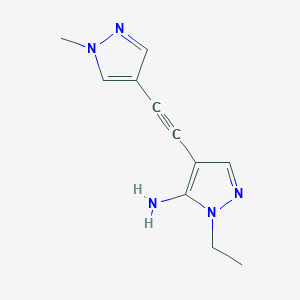
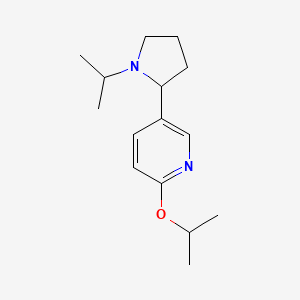
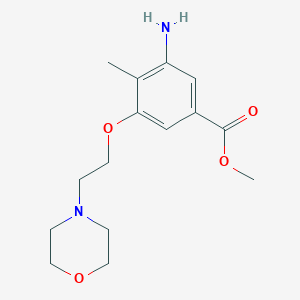

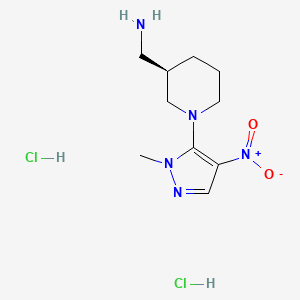



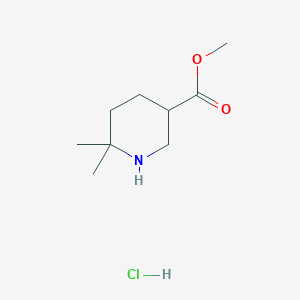
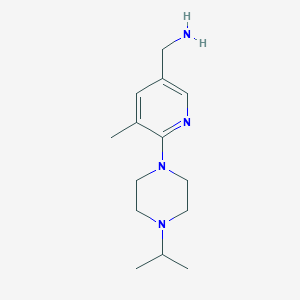

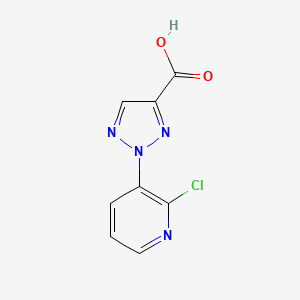
![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
